Tris-BOC-cyclen
Descripción
Propiedades
IUPAC Name |
tritert-butyl 1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44N4O6/c1-21(2,3)31-18(28)25-12-10-24-11-13-26(19(29)32-22(4,5)6)15-17-27(16-14-25)20(30)33-23(7,8)9/h24H,10-17H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXASHTYJQJMCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447053 | |
| Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175854-39-4 | |
| Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N, N', N''-Tri-Boc-cyclen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Reaction Conditions and Optimization
Critical parameters include:
-
Temperature : Initial alkylation occurs at 0–5°C to mitigate exothermic side reactions, followed by gradual warming to 20–25°C for completion.
-
Solvent : Dimethylacetamide (DMA) or dimethylformamide (DMF) are preferred for their ability to dissolve both cyclen and the alkylation agent.
-
Base : Weak bases like sodium acetate (NaOAc) are used to deprotonate cyclen without promoting over-alkylation.
Table 1: Comparative Analysis of Alkylation Conditions
The optimized protocol reduces reaction time by 83% and increases yield by 30–45%, primarily due to stringent temperature control and stoichiometric precision.
Work-Up Procedures: Salt Precipitation for Enhanced Purity
Post-alkylation work-up is pivotal for isolating TB-DO3A in high purity. The patented method involves:
pH Adjustment and Salt Addition
-
pH Modulation : The reaction mixture is adjusted to pH 9.0 ± 0.5 to deprotonate the tertiary amine, facilitating salt formation.
-
Salt Selection : Hydrobromic acid (HBr) is added to precipitate TB-DO3A as its hydrobromide salt, which exhibits superior crystallinity and stability compared to the free base.
Table 2: Impact of Salt Form on Purity and Stability
| Property | Free Base | HBr Salt |
|---|---|---|
| Purity | 85–90% | ≥99.9% |
| Storage Stability | Degrades over weeks | Stable for months |
| Crystallinity | Low | High |
The HBr salt’s crystalline structure enables efficient filtration, reducing solvent residues to <0.1%.
Scalability and Industrial Feasibility
Large-Scale Production Considerations
-
Solvent Volume : Sub-stoichiometric solvent use (3–5 L/kg cyclen) minimizes waste while maintaining reaction efficiency.
-
Precipitation Control : Gradual salt addition and agitation prevent agglomeration, ensuring consistent particle size for filtration.
Table 3: Scalability Metrics for TB-DO3A Synthesis
| Scale | Lab-Scale (100 g) | Pilot-Scale (10 kg) |
|---|---|---|
| Yield | 81.5% | 78% |
| Purity | 99.9% | 99.7% |
| Process Time | 4 days | 5 days |
Pilot-scale trials demonstrate marginal yield reductions (3–5%) due to heat dissipation challenges, underscoring the need for optimized cooling systems.
Impurity Profiling and Mitigation Strategies
Byproduct Formation Pathways
-
Di-alkylated cyclen : Forms due to incomplete alkylation; remains soluble in the mother liquor and is excluded during salt precipitation.
-
Tetra-alkylated cyclen : Minimized by maintaining reaction temperatures below 25°C.
Table 4: Impurity Levels in Final Product
| Byproduct | Concentration (ppm) |
|---|---|
| Di-alkylated cyclen | <50 |
| Tetra-alkylated cyclen | <10 |
| Solvent residues | <100 |
Comparative Analysis of Synthetic Routes
Análisis De Reacciones Químicas
Types of Reactions
Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups.
Complexation Reactions: It readily forms complexes with metal ions, which is a key feature in its applications in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like acetonitrile or methanol.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include derivatives with various functional groups replacing the tert-butyl groups.
Metal Complexes: The major products are metal-ligand complexes, which have significant applications in various fields.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Contrast Agents for MRI
One of the primary applications of Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tricarboxylate is in the development of contrast agents for magnetic resonance imaging (MRI). The compound can be functionalized with gadolinium ions to enhance its imaging properties. Gadolinium-DOTA conjugates are widely used due to their stability and effectiveness in improving the contrast of MRI scans.
| Application | Description |
|---|---|
| Gadolinium-DOTA Conjugates | Used as a contrast agent for MRI due to high stability and low toxicity. |
Case Study: Gadolinium-DOTA Complexes
Research has shown that gadolinium-DOTA complexes exhibit high relaxivity values in MRI scans, making them superior to traditional contrast agents. A study demonstrated that these complexes can significantly enhance image quality in clinical settings by providing clearer delineation of tissues .
Radiopharmaceuticals
2.1 Targeted Radiotherapy
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tricarboxylate is also utilized in the field of radiopharmaceuticals. It serves as a chelating agent for radiometals such as copper-64 and gallium-68. These radiolabeled compounds are essential for targeted radiotherapy and diagnostic imaging.
| Radiometal | Application | Benefits |
|---|---|---|
| Copper-64 | Used in PET imaging | Provides high-resolution images |
| Gallium-68 | Used for tumor localization | Enhances specificity in cancer diagnostics |
Case Study: Copper-64 DOTA Conjugates
A study involving copper-64 DOTA conjugates demonstrated their effectiveness in targeting specific cancer cells while minimizing exposure to surrounding healthy tissues. This targeted approach has shown promise in improving therapeutic outcomes for patients undergoing radiotherapy .
Materials Science
3.1 Nanoparticle Functionalization
In materials science, Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tricarboxylate is employed for the functionalization of nanoparticles. The compound's ability to chelate metal ions allows for the development of nanoparticles with tailored properties for various applications such as drug delivery systems and catalysis.
| Material | Functionality | Application Area |
|---|---|---|
| Gold Nanoparticles | Drug delivery vehicles | Targeted therapy |
| Silver Nanoparticles | Antimicrobial agents | Medical devices |
Case Study: Gold Nanoparticle Drug Delivery
Research has indicated that gold nanoparticles functionalized with DOTA derivatives can effectively deliver chemotherapeutic agents directly to tumor sites. This method enhances the efficacy of treatment while reducing systemic side effects .
Mecanismo De Acción
The mechanism by which Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to the metal ions and stabilizing them. This property is particularly useful in applications such as MRI, where the gadolinium complex enhances the relaxation times of water protons, improving image contrast .
Comparación Con Compuestos Similares
Structural and Functional Differences
The table below summarizes key structural and functional differences between Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate and related macrocyclic compounds:
*Note: CAS numbers may vary based on salt forms (e.g., hydrobromide: 149353-23-1) .
Medical Imaging
- Tri-tert-butyl tricarboxylate is a precursor for DO3A-tBu-TMS, a bifunctional chelator used in time-resolved fluorescence imaging and MRI contrast agents .
- Gd³⁺ complexes of H₄dota exhibit higher kinetic inertness (t₁/₂ > 30 days at pH 1) compared to H₃do3a (t₁/₂ ~ 5 days), making H₄dota clinically superior .
Material Science
- The tert-butyl ester groups enable covalent immobilization of cyclen derivatives onto silica surfaces for catalytic or sensing applications .
Actividad Biológica
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tricarboxylate (often referred to as DOTA-tBu) is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure enables various biological applications, particularly in drug delivery and imaging techniques. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tricarboxylate has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 572.74 g/mol
The compound features a tetraazacyclododecane core with three carboxylate groups esterified with tert-butyl groups. This structure contributes to its solubility and reactivity in biological systems.
1. Chelation Properties
DOTA-tBu is known for its chelating ability with metal ions, particularly lanthanides and transition metals. This property is critical for its application in:
- MRI Contrast Agents : DOTA derivatives are commonly used as contrast agents in magnetic resonance imaging (MRI). The ability to form stable complexes with gadolinium ions enhances the contrast in imaging procedures .
2. Drug Delivery Systems
The compound's structure allows it to form conjugates with various therapeutic agents. For instance:
- Peptide Conjugation : DOTA-tBu can be conjugated with peptides for targeted drug delivery. The stability of the DOTA complex ensures that the therapeutic agent remains intact until it reaches the target site .
Case Study 1: Gadolinium-DOTA Complexes
A study demonstrated the efficacy of gadolinium-DOTA complexes in enhancing MRI signals. The research showed that these complexes provided higher contrast ratios compared to traditional agents due to their high relaxivity properties . The stability of the DOTA complex minimized leaching of gadolinium into surrounding tissues, reducing toxicity.
Case Study 2: Targeted Cancer Therapy
In another study focusing on cancer therapy, DOTA-tBu was used to deliver cytotoxic drugs specifically to cancer cells. The targeted approach improved therapeutic efficacy while minimizing side effects associated with non-targeted drug delivery systems . The results indicated a significant reduction in tumor size in animal models treated with DOTA-conjugated drugs compared to controls.
Biological Activity Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate derivatives. A key protocol involves reacting cyclen with sodium acetate in dry dimethylacetamide (DMA) under argon at 0–20°C for 120 hours, achieving ~73% yield . The inert atmosphere and controlled temperature prevent ester hydrolysis and side reactions.
- Critical Parameters : Use of anhydrous solvents (e.g., DMA), stoichiometric sodium acetate to deprotonate cyclen, and slow addition of alkylating agents to minimize dimerization.
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR verify tert-butyl group integration (δ ~1.4 ppm for tert-butyl protons) and backbone connectivity .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H] at 515.3809 for intermediates) .
- Infrared Spectroscopy : Peaks at ~1682 cm confirm ester carbonyl stretching .
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane removes unreacted cyclen and byproducts .
Q. What are the recommended storage conditions to maintain compound stability?
- Store at -20°C under inert gas (argon/nitrogen) to prevent ester hydrolysis and oxidation. Solutions in DMA or DMF should be aliquoted to avoid freeze-thaw degradation .
Advanced Research Questions
Q. How can this ligand be functionalized for biomedical applications, such as MRI contrast agents or theranostics?
- Functionalization Strategies :
- Click Chemistry : Introduce azide/alkyne groups (e.g., propargyl derivatives) for bioorthogonal conjugation with targeting moieties .
- Macromolecular Conjugation : Graft onto mesoporous silica nanoparticles via triethoxysilyl linkers for enhanced relaxivity in MRI .
- Radiolabeling Precursors : The tert-butyl esters are hydrolyzed to free carboxylates for chelating radionuclides (e.g., , ) in PET/SPECT imaging .
- Example : In preclinical studies, DOTA derivatives of this compound showed high tumor uptake when conjugated to fibroblast activation protein inhibitors (FAPi) .
Q. How do structural modifications (e.g., tert-butyl vs. benzyl ester protection) impact metal-chelation kinetics and thermodynamic stability?
- Kinetic Inertness : Tert-butyl esters hydrolyze under acidic conditions to yield DOTA-like ligands, which form stable complexes with lanthanides (e.g., Gd) for MRI. Benzyl esters require harsher conditions (e.g., HBr/acetic acid), risking decomposition .
- Thermodynamic Stability : Log values for Gd complexes exceed 25, but steric bulk from tert-butyl groups slows water exchange, reducing relaxivity compared to unsubstituted DOTA .
Q. How should researchers address contradictions in reported synthetic yields or characterization data?
- Case Analysis : Discrepancies in yields (e.g., 73% vs. lower literature values) may arise from:
- Scale Differences : Milligram-scale reactions often underperform due to inefficient mixing or temperature control.
- Purification Methods : Column chromatography vs. recrystallization impacts recovery .
- Mitigation : Reproduce protocols with strict inert atmosphere control and validate intermediates via HRMS/NMR.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
